5-Fluorothiophene-3-carbaldehyde
Description
Contextual Significance of Fluorinated Thiophene (B33073) Derivatives
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of thiophene derivatives, fluorination is a key strategy for modulating electronic effects, metabolic stability, and binding affinity to biological targets. researchgate.netrsc.org Thiophene itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgnih.gov The incorporation of fluorine can enhance the therapeutic potential of thiophene-based compounds, leading to applications in areas such as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov
Fluorinated thiophenes are also crucial in materials science. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of thiophene-containing polymers, which is advantageous for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. nih.govtcichemicals.com
Role of Formyl Heterocycles as Strategic Building Blocks in Organic Synthesis
Formyl-substituted heterocycles, such as 5-Fluorothiophene-3-carbaldehyde, are exceptionally valuable intermediates in organic synthesis. mdpi.com The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as oxidations to form carboxylic acids, reductions to yield alcohols, and various carbon-carbon bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.
Furthermore, the formyl group can be converted into other functional groups, such as nitriles, oximes, and imines, opening up diverse synthetic pathways. A particularly important transformation is the Vilsmeier-Haack reaction, which is a widely used method for introducing a formyl group onto an electron-rich aromatic ring. jk-sci.comijpcbs.comwikipedia.orgorganic-chemistry.orgnih.gov The presence of the formyl group on a heterocyclic ring provides a strategic point for elaboration and diversification, making these compounds key building blocks for the synthesis of complex molecular architectures, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netossila.com
Overview of Research Imperatives and Scope Pertaining to this compound
While direct research on this compound is not extensively documented in publicly available literature, the study of its isomers and related compounds provides a clear research trajectory. The primary imperatives for investigating this compound would include:
Development of efficient and regioselective synthetic routes: Establishing a reliable method for the synthesis of this compound is the first critical step. This could involve the formylation of 2-fluorothiophene (B33856) or the fluorination of a pre-functionalized thiophene-3-carbaldehyde derivative.
Exploration of its chemical reactivity: A thorough investigation of the reactivity of both the aldehyde functional group and the fluorinated thiophene ring is necessary to understand its potential as a synthetic building block.
Evaluation of its biological activity: Given the established biological importance of fluorinated thiophenes, screening this compound and its derivatives for various biological activities would be a logical progression.
Investigation of its properties in materials science: The electronic properties of this compound could be of interest for the development of novel organic electronic materials.
The scope of research would encompass synthetic organic chemistry, medicinal chemistry, and materials science, with the ultimate goal of unlocking the potential of this specific fluorinated thiophene isomer.
Interactive Data Table: Properties of Related Thiophene Derivatives
Since specific experimental data for this compound is scarce, the following table presents data for structurally related compounds to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectral Data |
| 5-Fluorothiophene-2-carbaldehyde | C₅H₃FOS | 130.14 | ¹H NMR: aldehyde proton at δ 9.8–10.2 ppm; IR: C=O stretch at ~1680–1700 cm⁻¹ |
| Thiophene-3-carbaldehyde | C₅H₄OS | 112.15 | - |
| 5-Chlorothiophene-2-carbaldehyde | C₅H₃ClOS | 146.59 | - |
| 5-Bromothiophene-3-carbaldehyde | C₅H₃BrOS | 191.05 | - |
Note: The data presented above is for comparative purposes and is based on available information for related compounds. Specific data for this compound may vary.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluorothiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-5-1-4(2-7)3-8-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAAGJKGCQYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluorothiophene 3 Carbaldehyde
Retrosynthetic Analysis and Identification of Key Synthetic Precursors
A retrosynthetic analysis of 5-Fluorothiophene-3-carbaldehyde reveals several potential synthetic disconnections. The most logical approaches center on the late-stage introduction of either the formyl or the fluoro group.
Pathway A: Formylation of a Fluorinated Thiophene (B33073) Precursor
This approach disconnects the formyl group, leading back to a 2-fluorothiophene (B33856) derivative. A key precursor in this pathway is 2-fluorothiophene . The challenge lies in achieving regioselective formylation at the C3 position, as the C5 position is also activated.
Pathway B: Halogen-Metal Exchange and Formylation
A more controlled variation of Pathway A involves the use of a halogenated precursor to direct the formylation. A prime candidate for this strategy is 5-bromo-2-fluorothiophene . A lithium-halogen exchange at the 5-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), would selectively introduce the aldehyde group at the desired position.
Pathway C: Fluorination of a Thiophene-3-carbaldehyde Precursor
This pathway involves the disconnection of the fluorine atom, starting from a pre-functionalized thiophene-3-carbaldehyde derivative. However, regioselective electrophilic fluorination of thiophenes can be challenging and may lead to mixtures of isomers, making this a less common approach.
Based on this analysis, 2-fluorothiophene and 5-bromo-2-fluorothiophene are identified as the most critical synthetic precursors for the efficient synthesis of this compound.
Historical Development of Synthetic Approaches to Fluorinated Thiophene Carbaldehydes
The synthesis of fluorinated thiophene carbaldehydes is intrinsically linked to the broader history of organofluorine chemistry and thiophene functionalization. Early methods for introducing fluorine into aromatic systems, such as the Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates, were developed in the early to mid-20th century. cambridge.org These methods, while historically significant, often require harsh conditions and can have limited substrate scope.
The development of formylation reactions, such as the Vilsmeier-Haack reaction, provided a means to introduce aldehyde groups onto electron-rich aromatic and heterocyclic rings. cambridge.orgorganic-chemistry.orgwikipedia.org The Vilsmeier-Haack reaction utilizes a substituted amide (like DMF) and phosphorus oxychloride to generate an electrophilic iminium species that reacts with the aromatic substrate. cambridge.orgwikipedia.orgijpcbs.com Another classical method is the Duff reaction, which uses hexamine as the formyl source for electron-rich arenes, though it is generally less efficient. nih.gov
Later, the advent of organolithium chemistry revolutionized regioselective functionalization. The concept of Directed Ortho Metalation (DoM) allows for the deprotonation of positions ortho to a directing metalation group (DMG), enabling precise introduction of electrophiles. commonorganicchemistry.com While fluorine itself is a weak DMG, other substituents on the thiophene ring can be used to direct lithiation. Furthermore, lithium-halogen exchange reactions on brominated thiophenes, followed by trapping with DMF, became a powerful and widely used method for the regioselective synthesis of thiophene carbaldehydes. commonorganicchemistry.com
Contemporary and Advanced Synthetic Protocols
Modern synthetic approaches to this compound leverage the foundational reactions of the past but with improved reagents, catalysts, and a greater emphasis on selectivity and efficiency.
Regioselective Fluorination Strategies for Thiophene Scaffolds
While direct fluorination of thiophene-3-carbaldehyde is not the preferred route, advancements in fluorination chemistry offer potential avenues. Modern fluorinating agents, some developed with green chemistry principles in mind, allow for more controlled reactions. For instance, the use of electrophilic fluorinating reagents like Selectfluor® offers a milder alternative to traditional methods. However, controlling the regioselectivity on an electronically modified thiophene ring remains a significant challenge.
Directed Ortho Metalation (DoM) and Formylation Techniques
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing this compound, a plausible route involves the lithiation of a suitably substituted 2-fluorothiophene. Since fluorine is a weak directing group, a more potent directing group at the 2-position of the thiophene could be employed and later removed.
A more direct and widely applicable method is the lithiation of a halogenated precursor. The synthesis of this compound can be efficiently achieved through a lithium-halogen exchange on 5-bromo-2-fluorothiophene , followed by formylation with DMF. commonorganicchemistry.com This approach offers excellent regiocontrol, as the lithiation occurs specifically at the position of the bromine atom.
Reaction Scheme:
This method is a cornerstone of modern heterocyclic synthesis due to its high yields and predictable regioselectivity.
Multi-step Convergent and Divergent Synthesis from Readily Available Starting Materials
The synthesis of this compound can be integrated into multi-step sequences to build more complex molecules. A convergent approach might involve the coupling of a pre-functionalized fluorothiophene fragment with another molecule.
A divergent approach could start from a common intermediate, such as 5-bromo-2-fluorothiophene , which can then be subjected to various reactions to produce a library of derivatives. For example, besides formylation, the lithiated intermediate could be reacted with other electrophiles to introduce different functional groups at the 3-position.
Catalyst-Mediated and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. This includes the use of less hazardous reagents, milder reaction conditions, and catalytic methods to reduce waste.
In the context of preparing this compound, green chemistry considerations might involve:
Catalytic Formylation: While not yet widely reported for this specific compound, research into catalytic formylation reactions using carbon monoxide or other C1 sources could provide a more sustainable alternative to stoichiometric reagents.
Flow Chemistry: The use of microfluidic reactors can improve safety and efficiency, particularly for reactions involving highly reactive organolithium intermediates.
Solvent Selection: Utilizing greener solvents in the extraction and purification steps can reduce the environmental impact of the synthesis.
While traditional organolithium-based methods remain prevalent, the future of this compound synthesis will likely see an increased adoption of these more sustainable practices.
Optimization of Reaction Conditions, Yields, and Selectivity
The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters to maximize yield and ensure high regioselectivity. The metal-halogen exchange route, in particular, offers several variables that can be fine-tuned.
Temperature: The temperature at which the lithium-halogen exchange is performed is arguably the most critical factor. Maintaining a temperature of -78 °C during the addition of the organolithium reagent is essential to prevent unwanted side reactions, such as the formation of other lithiated isomers or decomposition of the intermediate. mdpi.com
Reagents and Solvents: The choice of the organolithium reagent and solvent can also influence the outcome. While n-butyllithium is commonly used, other reagents like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) could potentially offer different reactivity profiles. Anhydrous THF is a standard solvent due to its ability to solvate the organolithium species effectively. The purity of the reagents and the dryness of the solvent are paramount to prevent quenching of the highly reactive lithiated intermediate.
Reaction Time: The duration of the lithiation and the subsequent formylation steps are also important. The lithium-halogen exchange is typically rapid, often complete within 30 minutes to an hour at -78 °C. The formylation step may require a longer reaction time and a gradual warming to room temperature to ensure complete conversion. mdpi.com
Yield and Selectivity: Under optimized conditions, the synthesis of substituted thiophene-3-carbaldehydes via this method can be highly efficient. For instance, the synthesis of a similar compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, proceeded with good yield. mdpi.com The inherent regioselectivity of the lithium-halogen exchange on a 4-brominated thiophene directs the formylation specifically to the 4-position (which becomes the 3-position of the final product after considering the fluorine substituent), thus ensuring high selectivity for the desired isomer.
The following table summarizes the key parameters for the optimization of the synthesis of this compound via the lithium-halogen exchange route:
| Parameter | Condition | Rationale |
| Starting Material | 2-Fluoro-4-bromothiophene | Provides the necessary fluorine substituent and a handle for regioselective lithiation. |
| Lithiation Reagent | n-Butyllithium (n-BuLi) | A common and effective organolithium reagent for metal-halogen exchange. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating properties for organolithium intermediates and suitable for low-temperature reactions. |
| Lithiation Temperature | -78 °C | Minimizes side reactions and ensures kinetic control of the lithiation. mdpi.com |
| Formylating Agent | N,N-Dimethylformamide (DMF) | A standard and efficient electrophile for introducing a formyl group. mdpi.com |
| Reaction Time | 30 min - 1 hour for lithiation; several hours for formylation | Allows for complete formation of the intermediate and subsequent reaction. mdpi.com |
Purification and Isolation Techniques for Research Applications
Following the synthesis, a robust purification and isolation protocol is necessary to obtain this compound of high purity, suitable for research and further synthetic applications. The purification strategy typically involves a combination of extraction and chromatographic techniques.
Initial Workup: The reaction is first quenched, often with a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize any remaining organolithium species and the alkoxide intermediate formed after formylation. The resulting mixture is then transferred to a separatory funnel for liquid-liquid extraction. An organic solvent, such as diethyl ether or ethyl acetate (B1210297), is used to extract the desired product from the aqueous layer. The organic layers are then combined, washed with brine to remove any residual water, and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
Chromatography: The crude product obtained after the removal of the solvent is rarely pure and usually requires further purification by column chromatography. Silica (B1680970) gel is the most common stationary phase for this purpose. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is used as the mobile phase. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Recrystallization: In some cases, if the product is a solid, recrystallization can be an effective final purification step to obtain a highly crystalline material. The choice of solvent for recrystallization is critical and is determined empirically to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
The purity of the final isolated this compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
The table below outlines a general purification scheme for this compound:
| Step | Technique | Description |
| 1. Quenching | Reaction with saturated aq. NH₄Cl | Neutralizes reactive species and protonates the intermediate. |
| 2. Extraction | Liquid-Liquid Extraction | Separates the organic product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate). |
| 3. Drying | Use of anhydrous drying agent | Removes residual water from the organic extract (e.g., Na₂SO₄ or MgSO₄). |
| 4. Concentration | Rotary Evaporation | Removes the bulk of the solvent to yield the crude product. |
| 5. Purification | Column Chromatography | Separates the desired product from impurities using a silica gel column and a hexane/ethyl acetate eluent system. |
| 6. Final Isolation | Solvent Evaporation | Removal of chromatography solvents to yield the pure product. |
| (Optional) 7. Recrystallization | Dissolution and precipitation | For solid products, to achieve high crystallinity and purity. |
Reactivity and Transformational Chemistry of 5 Fluorothiophene 3 Carbaldehyde
Electrophilic Aromatic Substitution (EAS) Pathways on the Thiophene (B33073) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The mechanism generally involves two steps: the attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. dalalinstitute.commasterorganicchemistry.com The rate of EAS reactions is influenced by the electronic properties of substituents on the aromatic ring; electron-donating groups activate the ring, increasing the reaction rate, while electron-withdrawing groups deactivate it. masterorganicchemistry.comyoutube.com
For 5-Fluorothiophene-3-carbaldehyde, the thiophene ring is substituted with a fluorine atom at the 5-position and a carbaldehyde (formyl) group at the 3-position. The fluorine atom, being a halogen, is an ortho, para-directing deactivator. It withdraws electron density through induction but can donate electron density through resonance. The carbaldehyde group is a meta-directing deactivator due to its electron-withdrawing nature. youtube.com
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Sulfonation often employs sulfur trioxide (SO₃) and is a reversible process. libretexts.org
Table 1: Influence of Substituents on EAS in this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| 5-Fluoro | 5 | Inductively withdrawing, Resonantly donating | Ortho, Para (positions 4 and 2) |
| 3-Carbaldehyde | 3 | Inductively and Resonantly withdrawing | Meta (positions 5 and 2) |
Nucleophilic Additions to the Carbonyl Functional Group
The carbonyl group (C=O) in aldehydes and ketones is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. masterorganicchemistry.com This makes the carbonyl carbon an excellent electrophile, susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is a primary transformation for aldehydes and ketones. masterorganicchemistry.comkhanacademy.org The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org
The reactivity of the carbonyl group is influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and thus the rate of nucleophilic addition, while electron-donating groups have the opposite effect. masterorganicchemistry.com Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com
In the case of this compound, the aldehyde functionality is readily available for nucleophilic attack. Common nucleophiles include organometallic reagents (like Grignard reagents), hydrides (from reagents like sodium borohydride (B1222165) or lithium aluminum hydride), cyanide ions, and amines. youtube.com The reaction with strong nucleophiles, such as Grignard reagents and hydrides, is typically irreversible. masterorganicchemistry.com In contrast, reactions with weaker nucleophiles can be reversible. masterorganicchemistry.com The addition of a nucleophile can create a new chiral center if the groups attached to the carbonyl are different. libretexts.org
Condensation Reactions and Schiff Base Formation
Condensation reactions involving the aldehyde group of this compound are a key aspect of its chemistry. A prominent example is the formation of Schiff bases (or imines). Schiff bases are compounds with the general structure R¹R²C=NR³ and are typically formed by the reaction of a primary amine with an aldehyde or ketone. wikipedia.org
The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the imine. wikipedia.org The formation of Schiff bases is often catalyzed by a small amount of acid or base and may require heating. researchgate.net
These reactions are significant in various fields, including coordination chemistry, where Schiff bases act as ligands for metal ions, and in biochemistry, where they are involved in enzymatic reactions. wikipedia.org The imine nitrogen in a Schiff base is basic and can act as a π-acceptor. wikipedia.org
A general procedure for synthesizing a Schiff base involves reacting the aldehyde and amine, often in a 1:1 or 1:2 molar ratio, in a suitable solvent like ethanol (B145695) or methanol. The reaction mixture is often refluxed for several hours, sometimes with a catalytic amount of an acid like glacial acetic acid. researchgate.netepstem.net
Oxidation and Reduction Chemistry of the Aldehyde Moiety
The aldehyde functional group in this compound can undergo both oxidation and reduction reactions, leading to the formation of carboxylic acids and alcohols, respectively. solubilityofthings.com
Oxidation: Aldehydes are readily oxidized to carboxylic acids. solubilityofthings.com This transformation can be achieved using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄) and chromic acid. solubilityofthings.com The aldehyde group in 5-fluorothiophene-2-carbaldehyde, a related compound, can be oxidized to a carboxylic acid.
Reduction: The reduction of the aldehyde group yields a primary alcohol. solubilityofthings.com This can be accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com For example, the reduction of 3,5-dibromo-2-thiophenecarboxaldehyde with NaBH₄ produces 3,5-dibromothiophen-2-yl)methanol. mdpi.com DIBAL-H (Diisobutylaluminium hydride) is another reagent that can reduce esters to aldehydes. vanderbilt.edu
Table 2: Common Oxidation and Reduction Reactions of Aldehydes
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol |
Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions at Thiophene Positions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig)
The halogenated positions on the thiophene ring of derivatives of this compound are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orgyoutube.com It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation (which often requires a base to activate the boronic acid), and reductive elimination. libretexts.org The reaction is compatible with a wide range of functional groups. youtube.com Nickel catalysts can also be used for Suzuki-Miyaura couplings of aryl carbamates and sulfamates. nih.gov
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the tolerance of the organotin reagents to a wide variety of functional groups and their stability to air and moisture. thermofisher.com The mechanism also proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org The reaction can often be carried out under mild conditions, such as at room temperature. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This method has become a primary tool for constructing aryl amines due to its broad substrate scope and tolerance of various functional groups. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govacs.org
Table 3: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Organoboron compound + Organic halide/triflate | Pd catalyst, Base | C-C |
| Stille Coupling | Organotin compound + Organic halide/pseudohalide | Pd catalyst | C-C |
| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |
| Buchwald-Hartwig Amination | Amine + Aryl halide | Pd catalyst, Base | C-N |
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions (FGIs) are essential strategies in organic synthesis, allowing for the conversion of one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk This allows for the synthesis of a wide array of derivatives from a single starting material.
For this compound, both the aldehyde and the fluoro-substituted thiophene ring offer opportunities for derivatization.
Derivatization of the Aldehyde Group: As discussed previously, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. solubilityofthings.com The resulting carboxylic acid can be further converted into esters, amides, or acid chlorides. solubilityofthings.com The primary alcohol can be converted into alkylating agents like sulfonate esters or halides. mit.edu
Derivatization via the Thiophene Ring: The fluorine atom on the thiophene ring can potentially be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or highly activated substrates. The more common approach for modifying the thiophene ring is through the cross-coupling reactions mentioned in the previous section, which can be performed on halogenated precursors to this compound.
Condensation Products: The aldehyde can react with various nucleophiles to form a range of condensation products. For example, reaction with hydrazines can form hydrazones, and reaction with hydroxylamine (B1172632) can form oximes. khanacademy.org
These interconversions and derivatizations allow for the systematic modification of the molecule's structure, which is crucial for applications in medicinal chemistry and materials science where structure-activity relationships are explored.
Advanced Spectroscopic and Structural Elucidation of 5 Fluorothiophene 3 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity and electronic environment of atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Connectivity and Electronic Effects
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the carbon-hydrogen framework of 5-Fluorothiophene-3-carbaldehyde. The chemical shifts (δ) in ppm provide information about the electronic environment of each nucleus.
In the ¹H NMR spectrum of a related compound, benzo[b]thiophene-3-carbaldehyde (B160397), the aldehyde proton appears as a singlet at a downfield chemical shift of δ 10.13 ppm. rsc.org The aromatic protons resonate in the region of δ 7.48-8.68 ppm. rsc.org For this compound, the fluorine atom's electron-withdrawing nature is expected to influence the chemical shifts of the thiophene (B33073) ring protons. For instance, in arylthiophene-2-carbaldehydes, thiophene protons at different positions show distinct signals, such as doublets at δ 4.10 and δ 7.01 ppm and singlets at δ 7.65 and δ 7.87 ppm. nih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group in benzo[b]thiophene-3-carbaldehyde is observed at δ 185.5 ppm. rsc.org The carbon atoms of the thiophene ring typically appear in the aromatic region of the spectrum, for example, between δ 122.5 and δ 143.4 ppm for benzo[b]thiophene-3-carbaldehyde. rsc.org The presence of a fluorine atom in this compound would lead to C-F coupling, which can be observed in the ¹³C NMR spectrum, providing further structural confirmation.
| Proton (¹H) NMR Data (Similar Compounds) | |
| Compound | Chemical Shift (δ) in ppm |
| Benzo[b]thiophene-3-carbaldehyde | Aldehyde-H: 10.13 (s); Aromatic-H: 8.68 (d), 8.31 (s), 7.88 (d), 7.48 (dt) rsc.org |
| Arylthiophene-2-carbaldehydes | Thiophene-H: 8.0 (s), 7.79 (s), 7.2 (s), 6.9 (s); Aldehyde-H: 9.94 (s) nih.gov |
| Carbon (¹³C) NMR Data (Similar Compounds) | |
| Compound | Chemical Shift (δ) in ppm |
| Benzo[b]thiophene-3-carbaldehyde | Carbonyl-C: 185.5; Aromatic-C: 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5 rsc.org |
| 1H-indole-3-carbaldehyde | Carbonyl-C: 185.34; Aromatic-C: 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 rsc.org |
Fluorine (¹⁹F) NMR for Electronic Perturbations and Spin-Spin Coupling Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms within a molecule. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the thiophene ring and the aldehyde group. The ¹⁹F chemical shifts are typically referenced to CFCl₃. ucsb.educolorado.edu For instance, the chemical shift for C₆H₅F is -113.15 ppm. colorado.edu
Spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides valuable information about the connectivity of the molecule. The magnitude of these coupling constants (J-values) can help to confirm the position of the fluorine atom on the thiophene ring. researchgate.net In aromatic systems, the coupling between fluorine and protons can be observed over several bonds.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Assignment
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of this compound and its derivatives.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the thiophene ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the direct assignment of protonated carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH). researchgate.netyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the aldehyde proton to the thiophene ring carbons.
By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and insights into its vibrational modes. cardiff.ac.uk
Infrared (IR) Spectroscopy : The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and thiophene functional groups. The C=O stretching vibration of the aldehyde is expected to be a strong band, typically in the region of 1680-1700 cm⁻¹. nih.gov The C-H stretching vibrations of the thiophene ring and the aldehyde group will appear in the region of 2700-3100 cm⁻¹. The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. cardiff.ac.uk The C=C stretching vibrations of the thiophene ring are often strong in the Raman spectrum, appearing in the 1350-1600 cm⁻¹ range. iosrjournals.org The symmetric stretching of the thiophene ring is also a characteristic Raman band.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. mdpi.com
| Vibrational Spectroscopy Data (Characteristic Frequencies) | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1680 - 1700 nih.gov |
| C-H Stretch (Aromatic/Aldehyde) | 2700 - 3100 |
| C=C Stretch (Thiophene Ring) | 1350 - 1600 iosrjournals.org |
| C-F Stretch | 1000 - 1400 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. rsc.org For this compound (C₅H₃FOS), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula.
Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the structure of the molecule can be further elucidated. The fragmentation pathways can reveal the loss of specific functional groups, such as the formyl group (-CHO) or the fluorine atom, providing additional evidence for the proposed structure.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Transitions
UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic structure and transitions within a molecule.
UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The thiophene ring and the aldehyde group are both chromophores that will contribute to the absorption spectrum. The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent.
Fluorescence Spectroscopy : Some thiophene derivatives exhibit fluorescence. If this compound is fluorescent, its emission spectrum can provide further insights into its electronic properties. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum and quantum yield.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the solid-state conformation of molecules and understanding the nature and geometry of intermolecular interactions that dictate the crystal packing. While the crystal structure of this compound has not been reported in the reviewed literature, a detailed crystallographic analysis of a closely related derivative, 5-fluoro-3-(thiophene-2-carbonyl)pyrimidine-2,4(1H,3H)-dione, offers significant insights into the structural behavior of the fluorinated thiophene moiety. researchgate.net
The crystal structure of 5-fluoro-3-(thiophene-2-carbonyl)pyrimidine-2,4(1H,3H)-dione was determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P12(1)/c1 with four molecules in the unit cell. researchgate.net The crystallographic data reveals the precise bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state.
The solid-state conformation is a result of the interplay between intramolecular forces, which determine the most stable arrangement of the molecule's own atoms, and intermolecular forces, which govern how the molecules pack together in a crystal lattice. In the case of thiophene derivatives, the planarity of the thiophene ring is a key feature, and the orientation of the substituents is of primary interest.
Intermolecular interactions are crucial in crystal engineering, as they direct the assembly of molecules into a stable, ordered, three-dimensional structure. nih.gov These interactions can include classical hydrogen bonds, as well as weaker interactions such as C-H···O and C-H···F hydrogen bonds, and π-π stacking interactions between the aromatic thiophene rings. The analysis of these interactions provides a deeper understanding of the stability and physical properties of the crystalline material. For instance, in related heterocyclic compounds, N-H···O hydrogen bonds are common and often lead to the formation of specific supramolecular synthons, such as the R2(2)(8) ring motif. nih.gov
The detailed crystallographic data for 5-fluoro-3-(thiophene-2-carbonyl)pyrimidine-2,4(1H,3H)-dione is presented in the table below.
Crystallographic Data for 5-fluoro-3-(thiophene-2-carbonyl)pyrimidine-2,4(1H,3H)-dione
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₅FN₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P12(1)/c1 |
| a (Å) | 5.574(4) |
| b (Å) | 19.77(2) |
| c (Å) | 8.866(7) |
| β (°) | 100.49(1) |
| Volume (ų) | 960.7 |
| Z | 4 |
| Temperature (K) | 298 |
| R-factor | 0.052 |
Data sourced from Zeitschrift für Kristallographie - New Crystal Structures. researchgate.net
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration of chiral centers and for studying the conformational properties of chiral molecules in solution.
A comprehensive search of the scientific literature did not yield any reports on the synthesis or chiroptical spectroscopic analysis of chiral derivatives of this compound. The parent molecule itself is achiral and therefore does not exhibit chiroptical properties. The introduction of chirality would require the synthesis of derivatives containing a stereogenic center, for example, through asymmetric synthesis or by the introduction of a chiral substituent. While the synthesis of chiral thiophene-containing compounds is an active area of research, specific data for derivatives of this compound are not available at present.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Investigations of 5 Fluorothiophene 3 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the electronic structure and molecular orbitals of 5-Fluorothiophene-3-carbaldehyde. researchgate.netnih.gov These computational techniques provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.
DFT has become a widely used method for electronic structure calculations in quantum chemistry due to its balance of accuracy and computational cost. researchgate.netaps.org For molecules like this compound, DFT calculations can elucidate ground-state energies, molecular geometries, and other electronic properties. researchgate.netnih.gov The choice of functional, such as B3LYP, is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netnih.gov
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory. researchgate.netprinceton.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate descriptions of the electronic structure. nih.gov These methods are computationally more demanding but are essential for benchmarking DFT results and for systems where electron correlation is particularly important. nih.govarxiv.org
The molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key outputs of these calculations. nih.gov The energies and shapes of these frontier orbitals determine the molecule's reactivity towards nucleophiles and electrophiles. For instance, the LUMO's energy and location indicate the most probable site for a nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov
Table 1: Calculated Electronic Properties of Thiophene (B33073) Derivatives
| Property | Calculated Value | Method | Reference |
| HOMO Energy | -4.994 eV | DFT-B3LYB/6–311++G(d,p) | nih.gov |
| LUMO Energy | -1.142 eV | DFT-B3LYB/6–311++G(d,p) | nih.gov |
| Energy Gap | 3.852 eV | DFT-B3LYB/6–311++G(d,p) | nih.gov |
| Chemical Potential | -3.068 eV | DFT-B3LYB/6–311++G(d,p) | nih.gov |
| Ionization Potential | 4.994 eV | DFT-B3LYB/6–311++G(d,p) | nih.gov |
| Electron Affinity | 1.142 eV | DFT-B3LYB/6–311++G(d,p) | nih.gov |
Note: The data in this table is for a substituted thiophene derivative and is presented to illustrate the types of parameters obtained from quantum chemical calculations.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)
Computational chemistry plays a crucial role in predicting and interpreting spectroscopic parameters for this compound, particularly NMR chemical shifts and coupling constants. researchgate.netresearcher.life These predictions are invaluable for assigning experimental spectra and gaining a deeper understanding of the molecule's structure and electronic environment. researcher.lifenih.gov
The prediction of NMR chemical shifts can be achieved with a high degree of accuracy using methods like Gauge-Including Atomic Orbital (GIAO) within the framework of DFT. researchgate.net Machine learning techniques are also emerging as powerful tools for predicting ¹H and ¹³C NMR chemical shifts with mean absolute errors of less than 0.10 ppm for protons. nih.govarxiv.org For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly important. researchgate.net The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making it a sensitive probe of molecular structure. nih.gov
Coupling constants, which describe the interaction between nuclear spins, can also be calculated. researchgate.net Long-range coupling constants, such as those between fluorine and protons (nJ(H,F)), are particularly informative about the conformation of the molecule. nih.gov Theoretical calculations can establish a Karplus-type relationship between the coupling constant and the dihedral angle, providing valuable structural information. nih.gov
Table 2: Predicted NMR Parameters for Fluorinated Heterocyclic Compounds
| Parameter | Predicted Value | Method | Reference |
| ¹H Chemical Shift (MAE) | <0.10 ppm | Machine Learning | nih.gov |
| ¹³C Chemical Shift (MAE) | 1.189 ppm | Graph-based methods | researcher.life |
| ¹⁹F Chemical Shift (CF₃) | < 90 ppm | B3LYP-GIAO/6-31++G(d,p) | researchgate.net |
| ⁵J(H1',F) Coupling Constant | 0.3 - 1.2 Hz | DFT | nih.gov |
Note: This table presents a range of predicted NMR parameters for various fluorinated compounds to exemplify the capabilities of computational prediction.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound and to characterize the transition states involved. researchgate.netnih.gov Transition state theory (TST) is a fundamental concept in this area, explaining reaction rates by assuming a quasi-equilibrium between reactants and the activated complex at the transition state. wikipedia.orglibretexts.orgdalalinstitute.com
By mapping the potential energy surface (PES) of a reaction, computational methods can identify the minimum energy path from reactants to products. researchgate.netresearchgate.net The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction. researchgate.net The geometry of the transition state provides crucial insights into the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net
For example, in a nucleophilic addition to the carbonyl group of this compound, calculations can determine the structure of the tetrahedral intermediate and the transition state leading to it. nih.gov DFT methods are commonly employed to calculate the energies and structures of reactants, products, intermediates, and transition states. researchgate.netnih.gov The accuracy of these calculations can be further improved by using higher-level ab initio methods. researchgate.net
The study of reaction mechanisms also involves investigating different possible pathways. nih.gov For instance, in a multi-step reaction, computational methods can help determine the rate-determining step by identifying the transition state with the highest energy barrier. nih.gov
Table 3: Calculated Activation Energies for Related Reactions
| Reaction | Activation Energy (kJ/mol) | Computational Method | Reference |
| Nucleophilic addition to SCN group (S,S-isomer) | 54.5 | DFT | nih.gov |
| Nucleophilic addition to SCN group (R,S-isomer) | 46.6 | DFT | nih.gov |
| Dehydrogenation of 2,5-dihydrothiophene | 61.34 | B3LYP/6-31G//HF/6-31G | researchgate.net |
Note: The data in this table is for related heterocyclic systems and is intended to illustrate the application of computational methods in determining reaction barriers.
Conformational Analysis and Mapping of Potential Energy Surfaces
Conformational analysis of this compound is essential for understanding its three-dimensional structure and how its shape influences its properties and reactivity. This involves identifying the different stable conformations (rotational isomers or rotamers) and determining their relative energies. rsc.orgrsc.org Computational methods are instrumental in performing this analysis and in mapping the potential energy surface (PES) that governs the interconversion between these conformers. researchgate.netdoi.org
A conformational search can predict the various possible conformations of the molecule. researchgate.net For this compound, this would primarily involve rotation around the single bond connecting the thiophene ring and the aldehyde group. The orientation of the aldehyde group relative to the thiophene ring will define different conformers.
Once the stable conformers are identified, their geometries are optimized, and their energies are calculated using methods like DFT or ab initio calculations. researchgate.net The relative energies of the conformers allow for the determination of their populations at a given temperature. The potential energy surface can be mapped by systematically changing the key dihedral angle and calculating the energy at each point. This provides a detailed picture of the energy landscape, including the energy barriers for rotation between different conformers. doi.org
The planarity of the thiophene ring and the substituents will also be a key aspect of the conformational analysis. While the thiophene ring itself is aromatic and largely planar, the aldehyde group may have some rotational freedom. rsc.org
Table 4: Conformational Energy Differences in a Related Aldehyde
| Conformation | Relative Energy (kcal/mol) | Computational Method | Reference |
| Conformations 1 and 2 | 0.0 | MP2/6-31G//B3LYP/6-31G | researchgate.net |
| Conformations 3-6 | 0.6 | MP2/6-31G//B3LYP/6-31G | researchgate.net |
Note: This data is for 5,12-dihydro-5,12-ethanonaphthacene-13-carbaldehyde and illustrates the small energy differences that can exist between different conformers.
Studies of Intermolecular Interactions and Self-Assembly Propensities
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and potential for self-assembly. mdpi.comresearchgate.net The fluorine atom and the aldehyde group introduce polarity and the capacity for specific intermolecular interactions.
Computational methods can be used to investigate various types of non-covalent interactions, such as hydrogen bonding (if appropriate partners are present), dipole-dipole interactions, and π-π stacking interactions involving the thiophene ring. doi.orgmdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density to identify and characterize these interactions. doi.org
The propensity for self-assembly can be explored by studying the interactions between multiple molecules of this compound. Computational studies on small clusters, such as dimers or trimers, can reveal the preferred orientations and binding energies. doi.org For instance, investigations on thiophene clusters have shown the importance of various non-covalent interactions in their stability. doi.org
The presence of the fluorine atom can lead to specific C-H···F interactions, which can influence the packing in the solid state. The aldehyde group can act as a hydrogen bond acceptor. Understanding these interactions is key to predicting how the molecules will arrange themselves in a crystal lattice or in solution, which can have significant implications for material properties. mdpi.com
Table 5: Types of Non-Covalent Interactions in Thiophene Clusters
| Interaction Type | Description | Reference |
| C-H···π | Interaction between a C-H bond and the π-system of the thiophene ring. | doi.org |
| π···π | Stacking interaction between the aromatic rings of two thiophene molecules. | doi.org |
| C-H···S | Interaction involving a hydrogen atom and the sulfur atom of the thiophene ring. | doi.org |
Note: This table highlights the types of interactions observed in thiophene clusters, which are relevant to the potential interactions of this compound.
Applications in Advanced Materials Science and Synthetic Organic Chemistry
Building Block for Functional Organic Materials
The inherent electronic properties of the fluorinated thiophene (B33073) core, coupled with the synthetic versatility of the carbaldehyde functional group, position this molecule as a key precursor for advanced organic materials.
Precursors for Organic Semiconductors in Optoelectronic Devices
Thiophene-3-carbaldehyde derivatives are established as crucial starting materials for a variety of organic semiconductors used in optoelectronic devices. mdpi.com The aldehyde group provides a reactive handle for constructing the larger π-conjugated systems that are essential for charge transport and light emission in these devices.
Organic Field-Effect Transistors (OFETs): Alkylated thiophene-3-carbaldehydes serve as key building blocks for the synthesis of materials used in OFETs. mdpi.com The structural backbone derived from these precursors facilitates the ordered packing of molecules in the solid state, which is critical for efficient charge carrier mobility.
Organic Light-Emitting Diodes (OLEDs): Thiophene-based compounds are utilized in light-emitting devices due to their strong luminescence properties. mdpi.com The 5-fluorothiophene-3-carbaldehyde scaffold can be incorporated into larger molecules designed as emitters in the active layer of OLEDs, where the fluorine atom can enhance properties such as color purity and device stability.
| Device Type | Role of Thiophene-3-Carbaldehyde Scaffold | Key Research Finding |
| OFETs | Precursor for the organic semiconductor layer | Serves as a key starting material for creating molecules with efficient charge transport capabilities. mdpi.com |
| OPVs | Building block for donor polymers | Fluorinated thiophene units help tune electronic energy levels for improved device performance. acs.org |
| OLEDs | Component of light-emitting materials | The scaffold's luminescence properties are harnessed for creating efficient emitters. mdpi.com |
Monomers for Conjugated Polymers with Tunable Electronic and Optical Properties
This compound is a suitable monomer for the synthesis of conjugated polymers. The polymerization typically proceeds through cross-coupling reactions, such as Suzuki or Stille couplings, after modification of the aldehyde or by utilizing other reactive sites on the thiophene ring. rsc.orgmdpi.com The resulting polymers feature a polythiophene backbone, renowned for its conductivity and optical activity.
The incorporation of the fluorine atom is a strategic choice for fine-tuning the polymer's characteristics. Fluorination can lower the HOMO and LUMO energy levels, which can improve the polymer's stability in air and alter its absorption and emission spectra. rsc.org This allows for the rational design of polymers with tailored band gaps and electronic properties for specific applications. rsc.org
Components in Electroactive and Photoactive Molecular Systems
The electron-withdrawing nature of both the aldehyde group and the fluorine atom, combined with the electron-donating thiophene ring, creates an intrinsic "push-pull" electronic structure within the this compound molecule. This makes it an excellent component for larger electroactive and photoactive molecular systems. These systems are capable of responding to external stimuli like light or an electric field. For instance, thiophene-based compounds are used to create nonlinear optical chromophores, which have applications in photonics and optical data processing. mdpi.com
Scaffold for Complex Molecular Architectures and Specialty Chemicals
Beyond materials, this compound is a valuable scaffold in synthetic organic chemistry for constructing more complex molecules and specialty chemicals. Its utility stems from its multiple reactive sites, which allow for selective and sequential chemical transformations.
Alkylated thiophene-3-carbaldehydes are described as highly versatile organic molecules possessing "functionalizable handles" that permit straightforward derivatization. mdpi.com The aldehyde group is readily transformed into a wide array of other functional groups through reactions such as oxidation, reduction, olefination, or condensation. For example, it can react with amines to form Schiff bases, which can then be used to build larger heterocyclic systems. smolecule.com
Simultaneously, the thiophene ring itself can be further functionalized. The carbon-hydrogen bonds on the ring can be involved in metal-catalyzed cross-coupling reactions, allowing for the attachment of various aryl or alkyl groups. nih.gov This dual reactivity enables chemists to use this compound as a central piece in the convergent synthesis of elaborate molecular targets.
Ligand Design in Organometallic Chemistry and Catalysis
The heteroatoms present in this compound (sulfur, oxygen, and fluorine) make it and its derivatives attractive candidates for ligand design in organometallic chemistry. The aldehyde can be converted into imines, thiosemicarbazones, or other chelating groups that can coordinate with transition metal ions. pusan.ac.kr
Coordination Chemistry: Thiosemicarbazones derived from thiophene carboxaldehydes are known to act as effective ligands, coordinating with metal ions like copper(II) and palladium(II) through their sulfur and nitrogen atoms. pusan.ac.kr
Enhanced Stability and Reactivity: The use of fluorinated ligands can impart unique characteristics to the resulting metal complexes, such as enhanced thermal and oxidative stability, modified Lewis acidity, and unique reactivity profiles in catalysis. nsf.gov
Development of Chemo-Sensors and Probes for Chemical Detection
Thiophene-based molecules have been extensively developed as fluorescent and colorimetric chemo-sensors for the detection of various chemical species. nih.gov The aldehyde group or derivatives thereof can act as a binding site for analytes, leading to a measurable change in the molecule's optical properties.
Heterocyclic aldehydes built on a thieno[3,2-b]thiophene core have demonstrated the ability to act as optical sensors. In one study, a derivative exhibited fluorescence quenching specifically in the presence of several metal cations, including Hg²⁺, Fe²⁺, and Cu²⁺. mdpi.com This sensing mechanism often relies on the coordination of the metal ion with the heteroatoms of the sensor molecule, which perturbs its electronic structure and, consequently, its fluorescence emission. nih.govrsc.org The thiophene scaffold acts as the fluorophore, and the aldehyde provides a site for interaction or further modification to create a selective binding pocket for the target analyte.
| Analyte Detected | Sensing Principle | Observable Change |
| Metal Cations (Hg²⁺, Fe²⁺, Cu²⁺, etc.) | Coordination with heteroatoms of the thiophene aldehyde derivative | Fluorescence Quenching (Turn-off) |
| Zinc (Zn²⁺) | Complex formation with a thiophene-based Schiff base | Fluorescence Enhancement (Turn-on) |
| Cyanide (CN⁻) | Interaction with a Zn²⁺-sensor complex | Displacement assay leading to fluorescence change |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
Current methods for synthesizing 5-Fluorothiophene-3-carbaldehyde can be complex, often involving multiple steps that may produce considerable waste and require harsh chemical reagents. A key direction for future research is the creation of more sustainable and atom-economical synthetic pathways. This includes the investigation of catalytic C-H activation and direct fluorination methods, which have the potential to shorten the synthetic sequence and lessen the environmental footprint. Adhering to the principles of green chemistry, such as utilizing renewable resources and energy-efficient reaction conditions, will be crucial. The exploration of alternative, recyclable, and less toxic solvents and catalyst systems is also a vital research avenue.
Exploration of Novel Reactivity Patterns and Stereoselective Transformations
The aldehyde functional group and the fluorinated thiophene (B33073) ring of this compound provide a fertile ground for the discovery of new chemical reactions. Future research should aim to uncover novel reactivity patterns that extend beyond conventional aldehyde chemistry. A significant area of interest is the development of stereoselective transformations. The importance of chiral molecules in pharmaceuticals and materials science underscores the need to control the three-dimensional arrangement of atoms in reactions involving this compound. This will involve the creation of new chiral catalysts and reagents capable of inducing high levels of enantioselectivity and diastereoselectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Meeting the potential industrial demand for this compound and its derivatives necessitates the development of scalable and efficient manufacturing processes. The integration of synthetic routes with flow chemistry and automated synthesis platforms presents a viable solution. Flow chemistry, which involves conducting reactions in continuous-flow reactors, can provide superior reaction control, improved safety, and more straightforward scalability compared to conventional batch methods. Automated systems can expedite the optimization of reaction conditions and facilitate the rapid synthesis of derivative libraries for screening. This technological fusion will be essential for translating laboratory discoveries into commercially viable products.
Rational Design of Advanced Materials with Enhanced Performance Characteristics
The distinct electronic properties imparted by the fluorinated thiophene unit make this compound a valuable building block for advanced materials. Future research should concentrate on the rational design of novel organic electronic materials, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). By systematically altering the structure of this compound and integrating it into larger conjugated systems, it is possible to fine-tune the material's electronic and photophysical characteristics. This requires a thorough understanding of structure-property relationships to develop materials with superior performance, such as increased efficiency, stability, and processability.
Synergistic Approaches Combining Computational and Experimental Research Methodologies
The collaboration between computational modeling and experimental research will be pivotal in accelerating advancements in all the areas mentioned. Computational techniques like Density Functional Theory (DFT) can be used to predict the reactivity of this compound, clarify reaction mechanisms, and design new catalysts and materials with specific properties. These theoretical predictions can then inform and guide experimental work, minimizing the need for extensive trial-and-error. This integrated strategy will facilitate a more efficient and focused exploration of the chemical possibilities of this compound, leading to quicker discoveries and innovations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
